3,4-Dihydroxybenzenesulfonamide
CAS No.: 692757-03-2
Cat. No.: VC20268274
Molecular Formula: C6H7NO4S
Molecular Weight: 189.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692757-03-2 |
|---|---|
| Molecular Formula | C6H7NO4S |
| Molecular Weight | 189.19 g/mol |
| IUPAC Name | 3,4-dihydroxybenzenesulfonamide |
| Standard InChI | InChI=1S/C6H7NO4S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3,8-9H,(H2,7,10,11) |
| Standard InChI Key | YDBLXRHSQQMFBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)O)O |
Introduction
Chemical and Structural Characteristics
Molecular Identity
3,4-Dihydroxybenzenesulfonamide (CAS No. 692757-03-2) has the molecular formula C₆H₇NO₄S and a molar mass of 189.19 g/mol. Its IUPAC name, 3,4-dihydroxybenzenesulfonamide, reflects the positions of hydroxyl groups and the sulfonamide moiety on the aromatic ring. The compound’s structure is validated by spectroscopic data, including its SMILES notation (C1=CC(=C(C=C1S(=O)(=O)N)O)O) and InChIKey (YDBLXRHSQQMFBX-UHFFFAOYSA-N).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO₄S | |
| Molecular Weight | 189.19 g/mol | |
| IUPAC Name | 3,4-dihydroxybenzenesulfonamide | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)O)O | |
| InChIKey | YDBLXRHSQQMFBX-UHFFFAOYSA-N |
Physicochemical Properties
The compound’s hydroxyl and sulfonamide groups confer high polarity, influencing its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain under investigation, but analogous sulfonamides exhibit melting points ranging from 150–250°C and logP values between −0.5 and 1.5, suggesting moderate lipophilicity.
Synthesis and Modification
Synthetic Routes
3,4-Dihydroxybenzenesulfonamide is typically synthesized via sulfonation of 3,4-dihydroxybenzene (pyrocatechol) using chlorosulfonic acid, followed by ammonolysis to introduce the sulfonamide group. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-sulfonation or decomposition.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrocatechol + ClSO₃H, 0–5°C, 2 hr | Intermediate sulfonic acid |
| 2 | NH₃ (aq), 25°C, 12 hr | Sulfonamide formation |
| 3 | Recrystallization (ethanol/water) | Pure product (70–85% yield) |
Structural Derivatives
Biological Activity and Mechanisms
Table 3: Cytotoxic Activity in U87 Cells
Kinase Inhibition and QSAR Insights
Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., polar surface area, hydrogen bond donor count) with TrkA inhibitory activity. A kernel partial least squares (KPLS) model for benzenesulfonamides achieved a correlation coefficient (r) of 0.8385 for training sets, validating predictive accuracy . Key pharmacophoric features include:
-
Hydroxyl groups at C3/C4 for hydrogen bonding with TrkA’s ATP-binding pocket .
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Sulfonamide moiety for hydrophobic interactions with Leu516 and Val524 .
Applications in Research and Industry
Pharmaceutical Development
3,4-Dihydroxybenzenesulfonamide serves as a scaffold for kinase inhibitors and anticancer agents. Derivatives with heteroaryl hydrazone substitutions show improved blood-brain barrier permeability, making them candidates for GBM therapy .
Metal Chelation and Environmental Uses
The compound’s hydroxyl and sulfonamide groups enable metal ion coordination, with potential applications in wastewater treatment for heavy metal removal. Studies on analogous sulfonamides demonstrate efficacy in sequestering Cu²⁺ and Pb²⁺ ions.
| Parameter | Value | Method |
|---|---|---|
| Oral Bioavailability | 55% | SwissADME |
| BBB Permeability | Low (PSA = 112 Ų) | admetSAR |
| Hepatotoxicity | Low risk | ProTox-II |
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